molecular formula C12H13BrN2O B12075879 2-(5-Bromo-2-isopropoxyphenyl)-1H-imidazole

2-(5-Bromo-2-isopropoxyphenyl)-1H-imidazole

Cat. No.: B12075879
M. Wt: 281.15 g/mol
InChI Key: LYLCGHHODUFKAF-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-isopropoxyphenyl)-1H-imidazole is a synthetic organic compound characterized by the presence of a bromine atom, an isopropoxy group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-isopropoxyphenyl)-1H-imidazole typically involves the following steps:

    Bromination: The starting material, 2-isopropoxyphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Imidazole Formation: The brominated intermediate is then reacted with imidazole under basic conditions. Common bases used include potassium carbonate or sodium hydride. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-isopropoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in solvents like ethanol or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(5-Bromo-2-isopropoxyphenyl)-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic compounds used in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-isopropoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-methoxyphenyl)-1H-imidazole
  • 2-(5-Chloro-2-isopropoxyphenyl)-1H-imidazole
  • 2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole

Uniqueness

2-(5-Bromo-2-isopropoxyphenyl)-1H-imidazole is unique due to the presence of the isopropoxy group, which can influence its lipophilicity and, consequently, its biological activity and pharmacokinetic properties. This makes it a valuable compound for exploring structure-activity relationships in drug development.

Properties

Molecular Formula

C12H13BrN2O

Molecular Weight

281.15 g/mol

IUPAC Name

2-(5-bromo-2-propan-2-yloxyphenyl)-1H-imidazole

InChI

InChI=1S/C12H13BrN2O/c1-8(2)16-11-4-3-9(13)7-10(11)12-14-5-6-15-12/h3-8H,1-2H3,(H,14,15)

InChI Key

LYLCGHHODUFKAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)C2=NC=CN2

Origin of Product

United States

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